molecular formula C17H20ClNO B1385516 N-(2-Chlorobenzyl)-4-isobutoxyaniline CAS No. 1040687-82-8

N-(2-Chlorobenzyl)-4-isobutoxyaniline

Cat. No.: B1385516
CAS No.: 1040687-82-8
M. Wt: 289.8 g/mol
InChI Key: JBWRAYAVKZESID-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-4-isobutoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a 2-chlorobenzyl group and an isobutoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-4-isobutoxyaniline typically involves the reaction of 2-chlorobenzyl chloride with 4-isobutoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-4-isobutoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chlorobenzyl)-4-isobutoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-4-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . The compound binds to the active site of the enzyme, thereby inhibiting its activity and affecting the metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorobenzyl)-4-isobutoxyaniline is unique due to the combination of the 2-chlorobenzyl and isobutoxy groups attached to the aniline core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(2)12-20-16-9-7-15(8-10-16)19-11-14-5-3-4-6-17(14)18/h3-10,13,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWRAYAVKZESID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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